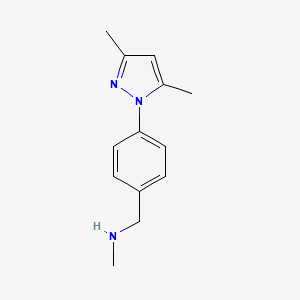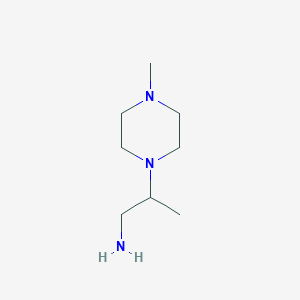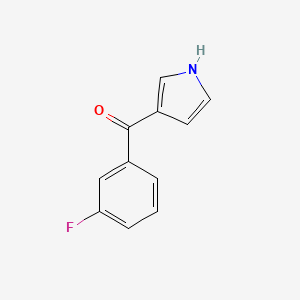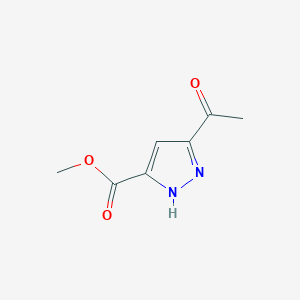
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodinyl isovalerate, also known as fema 2987, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl isovalerate has been primarily detected in urine. Within the cell, rhodinyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl isovalerate has a bitter, red rose, and sensual taste.
Wissenschaftliche Forschungsanwendungen
1. Inhibiting Mycolic Acid Biosynthesis
Butanoic acid derivatives, such as methyl 4-(2-octadecylcyclopropen-1-yl) butanoate, have been studied for their potential to inhibit mycolic acid biosynthesis. This is significant in the context of mycobacterial research, particularly for targeting the biosynthesis pathway in Mycobacterium smegmatis, a model organism for studying tuberculosis (Wheeler, Besra, Minnikin, & Ratledge, 1993).
2. Synthesis of Pesticides
Esters of butanoic acid, including 3,3-dimethyl-4-pentenoic acid methyl ester, are important intermediates in the synthesis of pyrethroids, a class of widely used pesticides. An improved synthesis method for this compound offers potential for industrial-scale production (Peng Chu-he, 2012).
3. Role in Polymer Chemistry
Butanoic acid derivatives are involved in the synthesis of novel polymers. For instance, esters containing a tetrahydropyran ring derived from related compounds have been synthesized, displaying applications in materials science and polymer chemistry (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
4. Applications in Solvent Technology
Esters of butanoic acid, like other fatty acid alkyl esters, have been evaluated for their solvent properties. These esters have potential use in various industries due to their biodegradability and low toxicity (Knothe & Steidley, 2011).
5. Impact on Electrochromic Properties
Butanoic acid derivatives are instrumental in the development of conducting polymers with electrochromic properties. These applications are vital in creating materials that change color based on electrical input, useful in displays and smart windows (Camurlu, Çırpan, & Toppare, 2005).
Eigenschaften
CAS-Nummer |
7778-96-3 |
|---|---|
Produktname |
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
[(3S)-3,7-dimethyloct-7-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h13-14H,1,6-11H2,2-5H3/t14-/m0/s1 |
InChI-Schlüssel |
OZAWINZSOFVOBJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
Kanonische SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
Dichte |
d15 0.88 0.8829 (15°) |
Physikalische Beschreibung |
colourless, oily liquid with a rose odou |
Löslichkeit |
soluble in alcohol; practically insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)

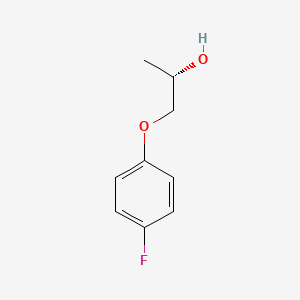
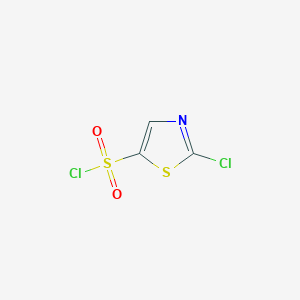
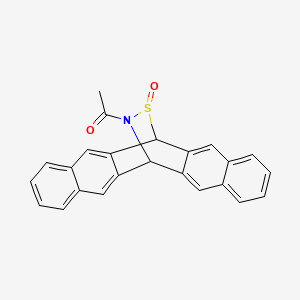
![2-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B1612565.png)
